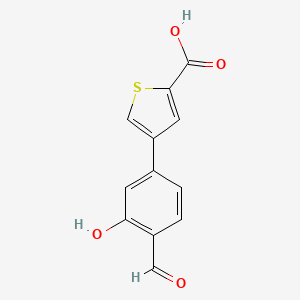
6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%
Overview
Description
6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%, is a chemical compound that is used in a variety of scientific applications. It is a white to off-white crystalline powder that is soluble in water, ethanol, and methanol. It is a chlorinated phenol and is used in the synthesis of other compounds, as a reagent in biochemical and physiological studies, and in the development of pharmaceuticals.
Scientific Research Applications
6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%, is used in a variety of scientific research applications. It is used as a reagent in biochemical and physiological studies, and in the development of pharmaceuticals. It is also used in the synthesis of other compounds, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%, is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to be involved in the inhibition of the production of certain compounds, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%, are not fully understood. However, it is believed to have anti-inflammatory and analgesic properties. It has also been shown to have antioxidant and antimicrobial properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%, in laboratory experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, it is important to note that the compound is toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for research on 6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%. These include further studies on the mechanism of action, the development of new applications, and the evaluation of its safety and efficacy. Additionally, further research could be conducted on its potential as a therapeutic agent and its role in the synthesis of other compounds.
Synthesis Methods
6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%, is synthesized through a two-step reaction. The first step involves the reaction of 4-chloro-2-methylphenol with formaldehyde in the presence of an acid catalyst. This reaction produces the desired compound, 6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%. The second step involves the purification of the compound by recrystallization.
properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-11(15)5-6-12(9)13-4-2-3-10(8-16)14(13)17/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAHUMBHDYOCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685198 | |
| Record name | 4'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-2-methylphenyl)-2-formylphenol | |
CAS RN |
1261907-27-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxaldehyde, 4′-chloro-2-hydroxy-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261907-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















